6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a chloro group, a dimethylphenyl group, and a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-step process. One common method involves the reaction of barbituric acid with aldehydes and amines in the presence of a catalyst. This three-component one-pot reaction is efficient and yields the desired compound with good purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green solvents and environmentally friendly catalysts is encouraged to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in cancer progression.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4-dione: Lacks the chloro and dimethylphenyl groups, resulting in different chemical properties and biological activities.
10-Phenylpyrimido[4,5-b]quinoline-2,4-dione:
Uniqueness
6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to the presence of the chloro and dimethylphenyl groups, which enhance its reactivity and potential for diverse applications. These functional groups contribute to its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H14ClN3O2 |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C19H14ClN3O2/c1-10-6-7-12(8-11(10)2)23-16-5-3-4-15(20)13(16)9-14-17(23)21-19(25)22-18(14)24/h3-9H,1-2H3,(H,22,24,25) |
InChI Key |
FDOGYUCVFKJAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl)C |
Origin of Product |
United States |
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